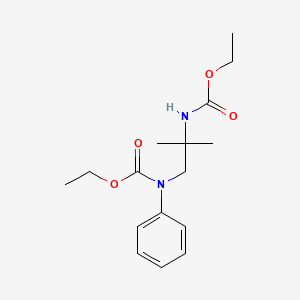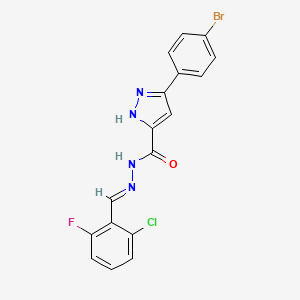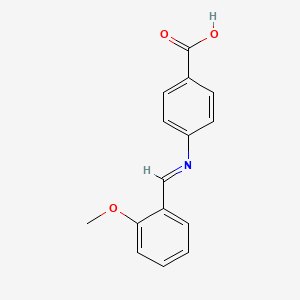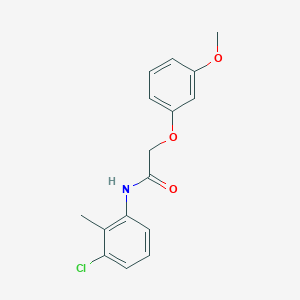
1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is a chemical compound with the molecular formula C17H19N3O It is known for its unique structure, which includes a naphthol group linked to a phenyl-piperazine moiety through an imino-methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol typically involves the condensation of 4-phenyl-1-piperazine with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The hydroxyl group in the naphthol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated naphthol derivatives.
Aplicaciones Científicas De Investigación
1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenyl-piperazine moiety may interact with neurotransmitter receptors, while the naphthol group could participate in redox reactions. These interactions can lead to various biological effects, including modulation of enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Benzyl-1-piperazinyl)imino)methyl)phenol
- 3-{[(4-Phenyl-1-piperazinyl)imino]methyl}phenol
Uniqueness
1-(((4-Phenyl-1-piperazinyl)imino)methyl)-2-naphthol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H21N3O |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H21N3O/c25-21-11-10-17-6-4-5-9-19(17)20(21)16-22-24-14-12-23(13-15-24)18-7-2-1-3-8-18/h1-11,16,25H,12-15H2/b22-16+ |
Clave InChI |
GPKINHUCLKYOFX-CJLVFECKSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC4=CC=CC=C43)O |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)







![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)




![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
